molecular formula C13H10ClFO B1610911 (4-Chlorophenyl)(4-fluorophenyl)methanol CAS No. 2795-76-8

(4-Chlorophenyl)(4-fluorophenyl)methanol

Cat. No. B1610911
CAS RN: 2795-76-8
M. Wt: 236.67 g/mol
InChI Key: JCIWCQYNVZQYRV-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H10ClFO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “(4-Chlorophenyl)(4-fluorophenyl)methanol” is 236.67 . The InChI code for this compound is 1S/C13H10ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(4-fluorophenyl)methanol” is a liquid at room temperature . It has a melting point of 52-54°C . The compound is soluble in water (2.5 mg/ml at 20°C), and methanol .

Scientific Research Applications

Weak Interactions Analysis

The compound (4-Chlorophenyl)(4-fluorophenyl)methanol has been studied for its weak interactions. Research conducted on related compounds, such as (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, highlights the significance of weak interactions like O-H...N hydrogen bonds, C-F...π interactions, and Cl...Cl interactions in molecular structures. These findings are crucial for understanding molecular arrangements and interactions in crystal structures (Choudhury et al., 2002).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds structurally similar to (4-Chlorophenyl)(4-fluorophenyl)methanol, such as nuarimol, have been extensively studied. These studies provide insights into the dihedral angles, hydrogen bonding, and three-dimensional network formation in crystal structures, which are critical for understanding the physical and chemical properties of such compounds (Kang et al., 2015).

Chemical Synthesis and Catalysis

The compound has applications in chemical synthesis. For instance, studies on multi-substituted arenes demonstrate the advantages of palladium-catalyzed C-H halogenation reactions over traditional methods. This approach is notable for its milder conditions, higher yields, and better selectivity, demonstrating the compound's potential in synthetic organic chemistry (Sun et al., 2014).

Optical and Electronic Properties

The optical and electronic properties of related compounds have been investigated. For example, studies on (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which shares a similar molecular framework, focus on properties like hyperpolarizability, HOMO and LUMO analyses, and molecular electrostatic potential (MEP) analysis. These studies are relevant for applications in nonlinear optics and electronic devices (Najiya et al., 2014).

Pharmaceutical Intermediate Synthesis

The compound serves as a key intermediate in pharmaceutical synthesis. For instance, its derivatives have been synthesized for use in solid-phase organic synthesis, indicating its utility in the preparation of complex organic molecules (Manzotti et al., 2000).

Biocatalysis

Biocatalytic synthesis of derivatives of (4-Chlorophenyl)(4-fluorophenyl)methanol demonstrates the compound's potential in green chemistry. Studies involving Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system highlight the efficient and eco-friendly synthesis of chiral intermediates, showcasing its application in biocatalysis and green chemistry (Chen et al., 2021).

Safety And Hazards

The safety data sheet for “(4-Chlorophenyl)(4-fluorophenyl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-chlorophenyl)-(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIWCQYNVZQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505155
Record name (4-Chlorophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-fluorophenyl)methanol

CAS RN

2795-76-8
Record name (4-Chlorophenyl)(4-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)(4-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared starting from 6.00 g (34.29 mmol) of 4-bromofluorobenzene and 5.78 g (41.14 mmol) of 4-chlorobenzaldehyde in analogy to the synthesis of the compound from Example 80A. 7.14 g (88% of theory) of the title compound were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YX Yang, Y Liu, L Zhang, YE Jia, P Wang… - The Journal of …, 2014 - ACS Publications
We used aryl bromides as inexpensive starting materials to enantioselectively arylate aldehydes in one pot. Aryl bromides readily transfer aryls to aryllithiums with n-butyllithium, …
Number of citations: 30 pubs.acs.org
P Kalaba, K Pacher, PJ Neill, V Dragacevic, M Zehl… - Biomolecules, 2023 - mdpi.com
The high structural similarity, especially in transmembrane regions, of dopamine, norepinephrine, and serotonin transporters, as well as the lack of all crystal structures of human …
Number of citations: 7 www.mdpi.com
YX Liao, QS Hu - The Journal of Organic Chemistry, 2011 - ACS Publications
CuCl/bipyridine-catalyzed addition reactions of arylboroxines with aldehydes and α,β-unsaturated ketones at elevated temperatures were described. By using the microwave energy, …
Number of citations: 31 pubs.acs.org
Y Liao - 2011 - search.proquest.com
Abstract Development of new and efficient reactions as powerful tools for synthetic chemistry is one of the most important tasks in modern chemistry. Transition metal-catalyzed carbon-…
Number of citations: 0 search.proquest.com

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